cyclohexylazanium;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate
Description
Contextualization as a Fluorescent Dansylated Amino Acid Derivative
Dansyl-L-alanine cyclohexylammonium salt is chemically defined as N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanine, which is then combined with cyclohexylamine (B46788) to form a salt. krackeler.comscbt.com This structure brings together three key components: the L-alanine amino acid, the fluorescent dansyl group, and a cyclohexylammonium counter-ion.
The core of its utility lies in the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), a well-known fluorophore. krackeler.comsigmaaldrich.com When this group is attached to L-alanine, it creates a derivative that emits a detectable blue or blue-green fluorescence under ultraviolet (UV) light. wikipedia.orgmedchemexpress.com This fluorescence is highly sensitive to the local environment, which allows it to be used as a probe to study molecular interactions and structural changes. wikipedia.orgnih.gov The formation of the cyclohexylammonium salt enhances the compound's stability and handling properties, making it more suitable for laboratory use. krackeler.com
The compound is often used as a fluorescent marker or probe and can be incorporated into proteins using advanced genetic techniques. krackeler.comsigmaaldrich.com This allows for the site-specific introduction of a fluorescent label into a protein's structure, providing a powerful method to investigate protein dynamics, folding, and interactions. nih.gov
Table 1: Physicochemical Properties of Dansyl-L-alanine Cyclohexylammonium Salt
| Property | Value | Source |
|---|---|---|
| Synonym | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]- L-alanine cyclohexylammonium salt | krackeler.com |
| CAS Number | 53332-27-7 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₁₈N₂O₄S · C₆H₁₃N | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 421.55 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Assay | ≥98% (TLC) | sigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
Historical Development and Evolution of Dansylation Chemistry in Analytical and Biochemical Sciences
The use of dansyl derivatives in science has a rich history rooted in the need for sensitive detection methods in biochemistry. The story begins with the introduction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a reagent for labeling primary amino groups. wikipedia.orgnih.gov This technique, known as dansylation, was first developed for sequencing peptides and identifying the N-terminal amino acids of proteins. nih.gov
The process involves reacting dansyl chloride with the free amino groups of amino acids, peptides, or proteins. nih.gov The resulting dansyl-amino acid adduct is exceptionally stable and highly fluorescent, allowing for the detection of minute quantities of these molecules. nih.govbsu.edu The bond formed between the dansyl group and the N-terminal amino acid is resistant to the acid hydrolysis used to break down the protein into its constituent amino acids. nih.gov This stability is a key feature that made the dansyl method a cornerstone of protein chemistry for many years.
Initially, the separation and identification of these fluorescent derivatives were carried out using techniques like thin-layer chromatography. nih.gov With the advent of more advanced analytical instrumentation, the application of dansylation evolved. High-performance liquid chromatography (HPLC) coupled with fluorescence detection became a widely used method for the sensitive analysis of dansylated amino acids. researchgate.netnih.gov This combination allows for the separation and quantification of numerous amino acids in a single run from complex biological samples like protein hydrolysates, biological fluids, and foods. researchgate.net The derivatization process not only adds a fluorescent tag but also increases the hydrophobicity of the amino acids, which improves their retention and separation on the reversed-phase columns commonly used in HPLC. nih.gov
Fundamental Academic Significance in Chemical Biology and Analytical Methodologies
The academic significance of Dansyl-L-alanine cyclohexylammonium salt and related dansylated compounds stems from their role as versatile tools in chemical biology and analytical science. wikipedia.orgnih.gov Their fluorescent properties are central to their utility, enabling researchers to "see" and track molecules with high sensitivity. bsu.edu
In chemical biology , dansylated amino acids like Dansyl-L-alanine are used as fluorescent probes to study protein structure and function. nih.govnih.gov Because the fluorescence of the dansyl group is sensitive to its immediate molecular environment, it can provide information about changes in protein conformation, such as those that occur during protein folding or binding to other molecules. wikipedia.orgnih.gov A key application is in fluorescence resonance energy transfer (FRET) experiments, where the dansyl group can act as an energy acceptor from a donor fluorophore, like the amino acid tryptophan, to measure distances within a protein. wikipedia.org Furthermore, techniques have been developed to genetically encode unnatural amino acids, including dansylalanine, allowing for its precise incorporation into proteins to study their dynamics and interactions in vitro and in living cells. krackeler.comnih.gov
In analytical methodologies , dansylation is a robust pre-column derivatization technique for liquid chromatography. researchgate.netnih.gov It addresses the challenge of analyzing amino acids, which often lack a strong UV-absorbing chromophore and have diverse polarities, making them difficult to detect and separate. nih.gov By attaching the dansyl group, amino acids become fluorescent and more amenable to separation by reversed-phase HPLC. researchgate.netnih.gov This method is valued for its simplicity, robustness, and the ability to analyze a wide range of primary and secondary amine-containing compounds. nih.gov The strong signal from the dansyl group in positive mode electrospray ionization also enhances detection by mass spectrometry (LC-MS), a powerful technique for identifying and quantifying metabolites. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53332-27-7 |
|---|---|
Molecular Formula |
C21H31N3O4S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
cyclohexylazanium;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1 |
InChI Key |
CZUBQNQWSOLSJH-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
Other CAS No. |
53332-27-7 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques and Research Applications
Fluorescence Spectroscopy of Dansyl-L-alanine Cyclohexylammonium Salt as a Biomolecular Probe
The utility of Dansyl-L-alanine as a biomolecular probe stems from the pronounced sensitivity of the dansyl fluorophore's emission properties to its local environment. nih.govnih.gov When attached to or in the vicinity of a biomolecule, its fluorescence signal can report on polarity, viscosity, and conformational changes. nih.gov
The fluorescence of the dansyl group is characterized by an intramolecular charge transfer excited state, where electron density moves from the dimethylamino group to the sulfonyl group. nih.gov This process is highly influenced by the polarity and hydrogen-bonding capability of the surrounding environment. nih.gov In non-polar, aprotic solvents, Dansyl-L-alanine exhibits a high fluorescence quantum yield and an emission maximum at shorter wavelengths (a "blue shift"). semanticscholar.org Conversely, in polar, protic solvents like water, the quantum yield decreases significantly, and the emission maximum shifts to longer wavelengths (a "red shift"). semanticscholar.org
This solvatochromism is a key feature, allowing the probe to characterize the polarity of its binding site within a protein or membrane. nih.gov For instance, when dansylalanine is incorporated into a protein, a blue-shifted emission peak indicates its location within a hydrophobic (non-polar) pocket, shielded from the aqueous solvent. nih.gov The quantum yield and emission maximum are therefore direct reporters on the microenvironment. semanticscholar.org
Table 1: Environmental Sensitivity of Dansyl Amino Acid Fluorescence Data is representative of dansyl amino acids and illustrates the principle of environmental sensitivity.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) | Quantum Yield (Φ) |
| Dioxane | 2.2 | 480 nm | 0.70 |
| Chloroform | 4.8 | 503 nm | 0.54 |
| Ethyl Acetate | 6.0 | 505 nm | 0.60 |
| Acetone | 20.7 | 510 nm | 0.41 |
| Ethanol | 24.6 | 520 nm | 0.33 |
| Water | 80.1 | 565 nm | 0.05 |
This table is generated based on principles and data reported for dansyl amino acids in scientific literature. semanticscholar.org
Time-resolved fluorescence anisotropy is a powerful technique to measure the rotational motion of a fluorophore. horiba.comsif.it The experiment involves exciting the sample with vertically polarized light, which preferentially excites fluorophores whose absorption dipoles are aligned with the light's polarization. horiba.com The subsequent rotation of the excited molecules due to Brownian motion leads to a depolarization of the emitted fluorescence over time. horiba.com
By measuring the parallel and perpendicular components of the fluorescence decay, the anisotropy (r(t)) can be calculated. The decay of anisotropy over time provides the rotational correlation time (τr), a measure of how quickly the molecule rotates. horiba.com For a small, freely rotating molecule like Dansyl-L-alanine in solution, τr is very short (picoseconds to nanoseconds). researchgate.net However, when the probe is covalently attached to or non-covalently bound to a large macromolecule like a protein, its rotation is restricted. This results in a much longer rotational correlation time, often reflecting the rotational dynamics of the entire macromolecule. researchgate.netnih.gov This significant change in τr upon binding makes anisotropy an excellent tool for studying molecular interactions and the local flexibility of the probe's attachment site. nih.gov
Table 2: Illustrative Rotational Correlation Times (τr) for Dansyl-L-alanine
| System | Expected Rotational Correlation Time (τr) | Interpretation |
| Free in aqueous buffer | ~100-500 ps | Rapid, unrestricted tumbling of the small molecule. |
| Bound to a 50 kDa protein | 10-30 ns | Slow rotation, characteristic of the much larger protein. |
| In a lipid bilayer | 1-5 ns | Restricted, anisotropic motion within the membrane. nih.gov |
This table illustrates the expected changes in rotational correlation time based on established principles of fluorescence anisotropy. horiba.comresearchgate.netnih.gov
The fluorescence of Dansyl-L-alanine can be diminished, or "quenched," through various mechanisms. One common mechanism is photoinduced electron transfer (PeT), where an electron is transferred from the excited dansyl fluorophore to an acceptor molecule, causing the fluorescence to turn off. rsc.org This process is highly dependent on the electronic properties of the interacting molecules. rsc.org Fluorescence can also be quenched by proximity to heavy atoms or certain metal ions, such as mercury (Hg²⁺), which can provide a basis for sensor development. tandfonline.commdpi.com
A particularly useful application is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two fluorophores: a "donor" and an "acceptor". rsc.orgfrontiersin.org For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm). rsc.org The dansyl group, with its emission typically in the 480-580 nm range, serves as an excellent FRET donor to a variety of acceptor fluorophores like fluorescein, rhodamine, and tryptophan. nih.govrsc.org
In a FRET system, excitation of the dansyl donor results in emission from the acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two probes, making FRET a "molecular ruler" to measure intramolecular or intermolecular distances in biological systems. frontiersin.org Dansyl-L-alanine can be incorporated into peptides or proteins to act as a FRET donor, allowing for the study of conformational changes, protein folding, and binding events that alter the donor-acceptor distance. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Interaction Dynamics
While fluorescence spectroscopy reports on the electronic environment of the probe, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about molecular structure, conformation, and dynamics.
Solution-state NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for verifying the chemical structure of Dansyl-L-alanine and its conjugates. In a ¹H NMR spectrum, characteristic signals would appear for the aromatic protons of the naphthalene (B1677914) ring system, the methyl protons of the dimethylamino group, the methine and methyl protons of the alanine (B10760859) backbone, and the protons of the cyclohexylammonium counter-ion. mdpi.commdpi.com Similarly, ¹³C NMR would show distinct resonances for all the unique carbon atoms in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values confirm the covalent structure and purity of the synthesized compound. mdpi.com When Dansyl-L-alanine is conjugated to another molecule, NMR can confirm the site of attachment and reveal any structural changes induced by the conjugation.
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, are powerful methods for studying the binding of a small molecule (ligand) like Dansyl-L-alanine to a large macromolecular receptor, such as a protein. In these experiments, the NMR signals of the large receptor are often too broad to observe directly. Instead, the signals of the small, free-tumbling ligand are monitored.
Upon binding to the macromolecule, even transiently, the NMR properties of Dansyl-L-alanine change significantly. Signal broadening (an increase in line width) of the ligand's resonances is a common indicator of binding. In STD-NMR, selective saturation of the protein's resonances is transferred via the binding interaction to the ligand's protons, allowing for the identification of the specific parts of the Dansyl-L-alanine molecule that are in close contact with the protein. These techniques are highly effective for screening for binding, determining binding affinities, and mapping the binding epitope of the ligand without the need for isotopic labeling of the protein.
Mass Spectrometry (MS) in Derivatization-Enhanced Analytical Workflows
Mass spectrometry (MS) has become an indispensable tool in analytical chemistry, particularly in the field of metabolomics. When coupled with derivatization techniques, its capabilities are significantly enhanced, allowing for the sensitive and specific analysis of a wide range of molecules. Derivatization with reagents like Dansyl Chloride (DnsCl) modifies analytes to improve their ionization efficiency and chromatographic behavior, which is particularly beneficial for compounds that are otherwise difficult to detect by MS. nih.govnih.gov This section explores the application of mass spectrometry in analytical workflows that have been enhanced by derivatization.
Electrospray Ionization (ESI-MS) for Detection and Quantification of Dansylated Analytes
Dansylation significantly enhances the ESI-MS signal for many analytes, including those with amine and phenolic hydroxyl groups. acs.org This derivatization introduces the dansyl moiety, a readily ionizable group, which can lead to a 1 to 3 order of magnitude enhancement in the ESI signal compared to their underivatized forms. acs.org For instance, a study on the anesthetic propofol (B549288) demonstrated a 200-fold increase in signal intensity in positive electrospray mode after derivatization with dansyl chloride. nih.gov This enhancement is crucial for the detection and quantification of low-abundance metabolites in complex biological samples.
The improved ionization efficiency and hydrophobicity of dansylated analytes also lead to better retention and separation on reversed-phase liquid chromatography (RPLC) columns. acs.org This is particularly advantageous for polar and ionic metabolites that are typically not well-retained on such columns. acs.org The combination of dansylation with LC-ESI-MS has been successfully applied to the quantification of a variety of compounds, including neurotransmitters, amino acids, and polyamines in biological matrices like human plasma and red blood cells. nih.govnih.gov For example, a method for determining neurotransmitters and their metabolites in human plasma showed excellent linearity with regression coefficients higher than 0.99 for all dansylated analytes. nih.gov
Below is a table summarizing the application of ESI-MS for the quantification of various dansylated analytes:
| Analyte Class | Sample Matrix | Key Findings | Reference |
| Neurotransmitters and metabolites | Human Plasma | Excellent linearity (r > 0.99) and low limits of quantification (0.27-1.62 pmol/ml). nih.gov | nih.gov |
| Polyamines | Red Blood Cells | High linearity (r > 0.99) and low detection limits (0.10-0.75 pmol/ml). nih.gov | nih.gov |
| Propofol | Rat Plasma and Blood | Up to 200-fold signal enhancement post-derivatization. nih.gov | nih.gov |
| Vanillin | Rat Plasma | Linear analytical range of 10-10,000 ng/mL with good precision and accuracy. nih.gov | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
Tandem mass spectrometry, or MS/MS, is a powerful technique that involves two stages of mass analysis to increase the specificity and structural information obtained from an analyte. wikipedia.orgyoutube.com In a typical MS/MS experiment, precursor ions of a specific mass-to-charge (m/z) ratio are selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed in the second mass analyzer. wikipedia.orgyoutube.com This process is invaluable for the structural confirmation of derivatized analytes.
The fragmentation of dansylated compounds in MS/MS often yields characteristic fragment ions that can be used for their identification and quantification. One of the most common fragment ions observed for dansyl derivatives is related to the dimethylaminonaphthalene moiety. researchgate.net Research has shown that dansyl derivatives of hydroxyl groups often produce a fragment ion at m/z 171, while dansyl derivatives of amines tend to result in a fragment at m/z 170. researchgate.netrsc.org
In the analysis of dansyl cadaverine-modified peptides, characteristic fragment ions at m/z 336.17, 402.18, and 447.21 have been identified, providing strong evidence for the modification on a glutamine residue. nih.gov Similarly, for dansyl-aminohexyl-QQIV adducts on lysine, signature fragment ions at m/z 170.09, 347.14, and 364.16 have been reported. nih.gov The presence of these specific fragment ions adds a high degree of confidence to the identification of the modified analyte.
The following table details characteristic fragment ions observed in the MS/MS analysis of some dansylated compounds:
| Dansylated Compound Type | Precursor Ion Information | Characteristic Fragment Ions (m/z) | Reference |
| Dansyl derivatives of hydroxyl groups | Varies | 171 | researchgate.net |
| Dansyl derivatives of amine groups | Varies | 170 | researchgate.netrsc.org |
| Dansyl cadaverine-modified glutamine | Added mass of 318.14 Da | 336.17, 402.18, 447.21 | nih.gov |
| Dansyl-aminohexyl-QQIV adducts on lysine | Added mass of 492.2 Da | 170.09, 347.14, 364.16 | nih.gov |
Application of Dansylation for Improved Sensitivity in LC-MS-Based Metabolomics Research
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. A significant challenge in metabolomics is the vast chemical diversity and wide dynamic range of metabolite concentrations. Many metabolites are present at very low levels or have poor ionization efficiency, making their detection by LC-MS difficult. nih.govnih.gov
Chemical derivatization with dansyl chloride has emerged as a powerful strategy to overcome these limitations and improve the sensitivity and coverage of LC-MS-based metabolomics. nih.govnih.gov Dansylation not only enhances the MS signal but also improves the chromatographic properties of polar metabolites, allowing for their separation and detection. acs.org This has been particularly impactful for the analysis of submetabolomes containing specific functional groups, such as the amine- and phenol-containing metabolites. springernature.com
A key development in this area is the use of differential isotope labeling with 12C- and 13C-dansyl chloride. acs.orgspringernature.com In this approach, a control (pooled) sample is labeled with the heavy isotope (13C-dansyl chloride), while individual samples are labeled with the light isotope (12C-dansyl chloride). acs.org The samples are then mixed and analyzed by LC-MS. The ratio of the peak intensities of the light and heavy labeled pairs for each metabolite allows for accurate relative quantification. acs.orgacs.org This method has been shown to provide a linear response over several orders of magnitude with good precision. acs.org
The application of dansylation in metabolomics has led to significant increases in the number of detectable metabolites. For example, in a study of human urine, the use of dansylation labeling combined with fast LC separation and high-resolution mass spectrometry enabled the detection of 672 metabolites. acs.org In another study focusing on the hydroxyl submetabolome, dansylation was shown to significantly improve the detection sensitivity of hydroxyl compounds that otherwise show little to no signal in ESI. acs.org
The table below highlights key research findings on the application of dansylation for improved sensitivity in LC-MS-based metabolomics:
| Research Focus | Key Findings | Impact on Metabolomics | Reference |
| Quantitative metabolome profiling | Dansylation provides 1-3 orders of magnitude ESI signal enhancement. | Enabled detection of 672 metabolites in human urine. acs.org | acs.org |
| Hydroxyl submetabolome profiling | Dansyl labeling unifies detection sensitivity for diverse hydroxyl compounds. | Allows for the detection of previously undetectable hydroxyl metabolites. acs.org | acs.org |
| Analysis of P450 oxidation products | Signal of dansylated 7α-hydroxycholesterol increased by 103-fold. | Facilitates the identification of new P450 oxidation products in tissue extracts. nih.govnih.gov | nih.govnih.gov |
| Quantitative profiling of amine- and phenol-containing metabolites | Differential isotope labeling allows for precise relative and absolute quantification. | Enables comparison of hundreds to thousands of metabolites across many samples. springernature.com | springernature.com |
Chromatographic and Electrophoretic Separation Methodologies Utilizing Dansyl L Alanine Cyclohexylammonium Salt
High-Performance Liquid Chromatography (HPLC) Applications
The fluorescent properties imparted by the dansyl group make Dansyl-L-alanine and other dansylated amino acids ideal for sensitive detection in HPLC. researchgate.netsigmaaldrich.com This has led to the development of robust methods for their separation and analysis in various matrices.
Reversed-Phase HPLC Method Development for Dansyl Amino Acid Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of dansylated amino acids. The separation is typically achieved on hydrophobic stationary phases, such as C18, where polar molecules elute earlier than nonpolar ones. bsu.edu The retention of dansyl amino acids can be finely tuned by adjusting the mobile phase composition, including pH and ionic strength. oup.com For instance, a comprehensive separation of most proteinogenic amino acids as their dansyl derivatives can be accomplished in approximately 30 minutes using a linear gradient of acetonitrile (B52724) and a sodium phosphate (B84403) buffer at a near-neutral pH. oup.com
The process of "dansylation" involves a pre-column derivatization reaction where 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) reacts with the primary or secondary amine group of amino acids. bsu.edunih.gov This reaction is typically conducted at a high pH and requires a subsequent quenching step to remove excess dansyl chloride, which can interfere with the chromatography. bsu.edu The resulting dansylated amino acids are highly fluorescent and exhibit strong UV absorbance, allowing for sensitive detection down to the picomole level. researchgate.netoup.com
Several challenges exist in RP-HPLC profiling of dansyl amino acids, such as the potential for side reactions that produce byproducts like dansyl sulfonic acid and dansylamide (B1669799). bsu.edu Careful optimization of the derivatization and quenching steps is crucial for accurate and reproducible results. bsu.edunih.gov Modern mixed-mode columns, which combine reversed-phase characteristics with ion-exchange properties, offer alternative selectivities for the separation of these compounds. sielc.com
Table 1: Key Parameters in RP-HPLC of Dansyl Amino Acids
| Parameter | Description | Typical Conditions/Effects | Source |
| Stationary Phase | The solid support within the HPLC column. | C18 (e.g., μBondapak, Spherisorb 5ODS), C8, Mixed-mode phases. | researchgate.netoup.com |
| Mobile Phase | The solvent that moves the analytes through the column. | Linear gradients of acetonitrile and aqueous buffers (e.g., sodium phosphate). | oup.com |
| pH | The acidity or basicity of the mobile phase. | Affects the retention times of dansyl amino acids, particularly those with ionizable side chains. | oup.com |
| Ionic Strength | The concentration of ions in the mobile phase. | Influences the retention of charged dansyl amino acid derivatives. | oup.com |
| Detection | The method used to visualize the separated compounds. | UV absorbance (typically at 250 nm) or fluorescence detection for higher sensitivity. | researchgate.netoup.com |
Chiral HPLC for Enantiomeric Separation and Purity Assessment
The separation of enantiomers (mirror-image isomers) is critical in many fields, and chiral HPLC is a primary tool for this purpose. Dansyl-L-alanine, being a chiral molecule, and its D-enantiomer can be separated using specialized chiral stationary phases (CSPs). sigmaaldrich.comscirp.orgnih.gov
A variety of CSPs have been successfully employed for the enantiomeric resolution of dansyl amino acids. These phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are effective chiral selectors. researchgate.netsigmaaldrich.com A chiral stationary phase created by dynamically coating a monolithic reversed-phase column with a vancomycin derivative has been shown to separate dansyl amino acid enantiomers. Interestingly, this system can exhibit a reversal in the elution order of the enantiomers compared to conventionally packed vancomycin CSPs. researchgate.net Teicoplanin-based CSPs, such as the Astec CHIROBIOTIC T, are also highly successful in resolving underivatized amino acid enantiomers and are compatible with LC-MS. sigmaaldrich.com
Peptide-Based CSPs: A novel cyclic hexapeptide has been evaluated as a chiral selector when dissolved in the mobile phase for the separation of dansyl amino and arylalkanoic acids. nih.gov Furthermore, CSPs created by covalently bonding (S)- and (R)-phenylalaninamide to silica (B1680970) have demonstrated good separation of dansyl- and dabsyl-amino acids through ligand-exchange chromatography. researchgate.net
Crown Ether-Based CSPs: Chiral crown ethers, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers of the analyte. The stability of these complexes differs, leading to different retention times.
In ligand-exchange chromatography , a metal ion (often copper(II)) is part of the stationary phase or mobile phase. The enantiomers form diastereomeric ternary complexes with the chiral selector and the metal ion. The geometry and stability of these complexes are influenced by the structures of both the selector and the dansyl amino acid, leading to chiral recognition. researchgate.net
With macrocyclic glycopeptide CSPs , the chiral recognition mechanism is more complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation within the macrocyclic cavity. It has been observed that on these types of CSPs, the D-enantiomer of an amino acid is often more strongly retained than the L-enantiomer. sigmaaldrich.com This is attributed to the natural function of these antibiotics, which bind to terminal D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com
Computational studies using molecular dynamics simulations have provided deeper insights into these interactions. For example, in micellar electrokinetic chromatography (a related technique), studies have shown that the stronger binding of L-dansyl amino acids to a chiral selector like poly-sodium N-undecanoyl-(L)-Leucylvalinate is due to the formation of a greater number of and more stable intermolecular hydrogen bonds compared to the D-enantiomers. scirp.orgnsf.gov
Capillary Electrophoresis (CE) Techniques for High-Resolution Separations
Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution. For dansylated amino acids, CE provides an excellent alternative to HPLC, especially for chiral separations and trace analysis. scirp.orgnih.gov One of the advantages of CE over HPLC is its ability to achieve effective separations with smaller sample volumes. scirp.org
Chiral separations of dansyl amino acids in CE can be achieved by adding a chiral selector to the background electrolyte. For instance, a positively-charged single-isomer β-cyclodextrin derivative has been used as a chiral selector, with separation being highly dependent on the pH of the buffer. nih.gov The interaction between the carboxylate group of the dansyl amino acid and the cationic cyclodextrin (B1172386) is thought to be a key factor in the separation mechanism. nih.gov Ligand-exchange CE, using complexes of zinc(II) with chiral ligands like L-phenylalaninamide, has also proven effective for the enantioseparation of dansyl amino acids. nih.gov In this system, the migration order of the D- and L-amino acids can be influenced by the specific chiral ligand used. nih.gov
Laser-Induced Fluorescence (LIF) Detection in CE for Trace Analysis
The sensitivity of CE analysis of dansylated amino acids is dramatically enhanced by using laser-induced fluorescence (LIF) detection. nih.gov LIF is one of the most sensitive detection methods available for CE, capable of detecting analytes at the attomole and even zeptomole levels. nih.gov This high sensitivity stems from the low background fluorescence of the buffer solution compared to the intense emission from the fluorescently labeled analytes. youtube.com
An intensity-modulated laser can be used to induce refractive index changes in the capillary, which are then monitored to detect the passage of the analyte. optica.org This approach has been used for the rapid separation and detection of a mixture of three dansylated amino acids in under two minutes, with a detection volume of less than 10 picoliters. optica.org The development of ultra-sensitive HPLC-based laser-stimulated fluorescence detection systems has achieved detection limits in the femtomole range for 20 different amino acids. nih.gov CE-LIF has also been successfully applied to develop quantitative immunoassays. rsc.org
Table 2: Comparison of Chiral Separation Techniques for Dansyl Amino Acids
| Technique | Chiral Selector Example | Principle of Separation | Source |
| Chiral HPLC | Vancomycin-derivative CSP | Formation of transient diastereomeric complexes with differing stabilities on a solid support. | researchgate.net |
| Chiral HPLC | (S)-phenylalaninamide-silica CSP | Ligand exchange with a metal ion, forming diastereomeric ternary complexes. | researchgate.net |
| Capillary Electrophoresis | Mono-(3-methyl-imidazolium)-β-cyclodextrin | Differential inclusion complexation and electrostatic interaction with a chiral selector in the buffer. | nih.gov |
| Capillary Electrophoresis | Zn(II)-L-phenylalaninamide complex | Ligand exchange in the running buffer, leading to different electrophoretic mobilities of the diastereomeric complexes. | nih.gov |
Gradient Elution Isotachophoresis (GEITP) for Enhanced Sample Enrichment and Separation
Gradient Elution Isotachophoresis (GEITP) is a powerful analytical technique that combines the principles of isotachophoresis (ITP) for sample preconcentration with a gradient elution process for separation. nih.gov This method offers significant advantages in terms of sensitivity and resolution, particularly for analytes present in low concentrations.
Principles of GEITP in the Context of Dansylated Amino Acids:
ITP is an electrophoretic technique where a sample is injected between a leading electrolyte (LE) with high mobility and a terminating electrolyte (TE) with low mobility. Under the influence of an electric field, the ions in the sample migrate at the same velocity, forming distinct, concentrated zones between the LE and TE. This results in significant sample enrichment.
GEITP enhances this process by introducing a counter-flow, typically a pressure-driven flow, that opposes the electrophoretic migration. nih.gov The separation is achieved by gradually decreasing this counter-flow, which allows the focused analyte zones to elute sequentially from the capillary. This gradient elution allows for the separation of components with very similar electrophoretic mobilities.
For fluorescently labeled compounds like Dansyl-L-alanine, GEITP offers a highly sensitive detection method. nih.gov The inherent fluorescence of the dansyl group eliminates the need for post-separation staining, simplifying the analytical workflow and improving detection limits. While specific studies focusing exclusively on Dansyl-L-alanine cyclohexylammonium salt in GEITP are not extensively documented, the principles of the technique are well-suited for its analysis. Research has demonstrated the successful enrichment and separation of various fluorescent dyes and amino acid mixtures using GEITP, achieving detection limits in the low-picomolar range. nih.gov One study demonstrated sensitivity enhancements of over 10,000-fold for fluorescent analytes. nih.gov Another study coupled GEITP with ultraviolet absorbance detection for the sensitive analysis of amino acids like tryptophan and tyrosine, achieving detection limits of 51 and 215 nM, respectively, with analysis times under six minutes. nih.gov These findings underscore the potential of GEITP for the highly sensitive analysis of derivatized amino acids such as Dansyl-L-alanine.
The key parameters that can be optimized for the GEITP separation of dansylated amino acids include the composition and concentration of the leading and terminating electrolytes, the electric field strength, and the gradient profile of the counter-flow. nih.gov
Table 1: Key Parameters in Gradient Elution Isotachophoresis (GEITP)
| Parameter | Description | Impact on Separation of Dansyl-L-alanine |
| Leading Electrolyte (LE) | An electrolyte with ions that have a higher mobility than the analyte of interest. | The choice of LE influences the stacking and focusing of the dansylated amino acid zone. |
| Terminating Electrolyte (TE) | An electrolyte with ions that have a lower mobility than the analyte of interest. | The TE ensures that the analyte zone remains focused and migrates behind the LE. |
| Electric Field | The voltage applied across the capillary that drives the electrophoretic migration. | A higher electric field can lead to faster analysis times but may also generate Joule heating, affecting resolution. |
| Counter-Flow Gradient | A pressure-driven flow opposing the electrophoretic migration, which is gradually decreased. | The profile of the gradient determines the resolution and elution time of the separated analytes. |
| Sample Matrix | The composition of the sample solution. | The ionic strength and pH of the sample can affect the efficiency of the ITP stacking process. |
Development of Microfluidic Platforms for Dansyl Amino Acid Analysis
Microfluidic technology, often referred to as "lab-on-a-chip," has revolutionized analytical chemistry by enabling the miniaturization of complex laboratory procedures onto a small, integrated device. These platforms offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov
On-Chip Derivatization and Separation:
Microfluidic devices are particularly well-suited for the analysis of dansylated amino acids. The derivatization reaction with dansyl chloride can be performed directly on the chip, minimizing sample handling and potential sources of error. nih.gov The small channel dimensions facilitate rapid mixing and heat transfer, leading to faster and more efficient derivatization reactions compared to conventional methods. nih.gov
Following on-chip derivatization, the separation of dansylated amino acids is typically achieved using capillary electrophoresis (CE) or micellar electrokinetic chromatography (MEKC) integrated into the microfluidic platform. nih.gov
Research Findings in Microfluidic Analysis of Dansyl Amino Acids:
Several studies have demonstrated the successful separation of dansyl amino acids on microfluidic devices. These studies often focus on achieving high-resolution separations, including the challenging task of separating chiral enantiomers.
Chiral Separations: The separation of D- and L-amino acid enantiomers is crucial in many biological and pharmaceutical applications. Microfluidic devices incorporating chiral selectors into the separation buffer have been developed for this purpose. For instance, studies have explored the use of cyclodextrins and chiral micellar systems to resolve racemic mixtures of dansyl amino acids. nih.govnih.gov Molecular dynamics simulations have been employed to understand the chiral recognition mechanisms at a molecular level, showing that L-enantiomers of dansyl amino acids can bind more strongly to certain chiral selectors than their D-enantiomer counterparts. nih.govscirp.org
High-Throughput Analysis: The inherent design of microfluidic platforms allows for the development of multichannel systems capable of analyzing multiple samples simultaneously, significantly increasing analytical throughput.
Integration with Detection Systems: Microfluidic devices are often coupled with highly sensitive detection methods, such as laser-induced fluorescence (LIF), which is ideal for detecting the fluorescence of the dansyl group. This integration allows for the detection of minute quantities of dansylated amino acids. nih.gov
Table 2: Performance Characteristics of Microfluidic Platforms for Dansyl Amino Acid Analysis
| Performance Metric | Typical Findings in Research | Relevance for Dansyl-L-alanine |
| Analysis Time | Separations are often completed in minutes or even seconds. | Enables rapid screening and analysis. |
| Sample/Reagent Volume | Nanoliter to picoliter volumes are typically used. | Reduces cost and allows for the analysis of precious samples. |
| Resolution | High-resolution separations, including chiral resolution, have been demonstrated. nih.govnih.gov | Allows for the accurate quantification of Dansyl-L-alanine even in complex mixtures. |
| Sensitivity | Detection limits in the nanomolar to picomolar range are achievable with LIF detection. nih.gov | Enables the analysis of trace amounts of the compound. |
| Throughput | Multi-channel devices allow for parallel processing of multiple samples. | Increases the efficiency of analytical workflows. |
Biochemical and Molecular Biological Applications of Dansyl L Alanine Cyclohexylammonium Salt
Genetic Incorporation into Proteins via Expanded Genetic Code Technologies
The ability to site-specifically incorporate unnatural amino acids (UAAs) like dansylalanine into proteins represents a significant advancement in protein engineering and functional studies. nih.gov This is achieved through the expansion of the genetic code, a technique that allows for the assignment of a new amino acid to a specific codon, typically a nonsense or "stop" codon such as the amber codon (UAG). nih.govnih.gov This methodology enables the introduction of fluorescent probes, like dansylalanine, at any desired position within a protein's sequence, providing a powerful tool to study protein structure and function both in vitro and in vivo. nih.govnih.gov
The cornerstone of genetic code expansion is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair must be "orthogonal" to the host organism's own translational machinery, meaning the engineered synthetase does not charge any of the host's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. nih.gov For the incorporation of dansylalanine, a mutated aminoacyl-tRNA synthetase specific for dansylalanine is utilized. sigmaaldrich.com This engineered synthetase recognizes and attaches dansylalanine to a corresponding suppressor tRNA, which has been modified to recognize the amber stop codon. nih.govcapes.gov.br When a gene containing an in-frame amber codon is expressed in a host organism containing this orthogonal pair and supplemented with dansylalanine, the suppressor tRNA delivers dansylalanine to the ribosome, resulting in its incorporation into the growing polypeptide chain. nih.govnih.gov Researchers have successfully developed and optimized these orthogonal systems in various organisms, including E. coli and the yeast Pichia pastoris, to achieve efficient and high-fidelity incorporation of dansylalanine. nih.govmdpi.com The development of rapid and scalable screening methods, such as tRNA Extension (tREX), has further accelerated the discovery and evolution of new and more efficient orthogonal pairs. nih.govnih.gov
The site-specific incorporation of dansylalanine allows for the precise placement of a fluorescent reporter group within a protein of interest, facilitating detailed structure-function relationship studies. nih.govnih.gov A notable example is the study of human ferroportin (Fpn), the only known mammalian iron exporter. nih.govmdpi.com By incorporating dansylalanine at specific positions predicted to undergo conformational changes during iron transport, researchers were able to probe the protein's alternating access mechanism. nih.govmdpi.com The fluorescence properties of the incorporated dansylalanine provided insights into the local environment of these specific residues, revealing distinct fluorescence spectra depending on the fluorophore's position within the ferroportin structure. mdpi.com This approach has also been used to study other proteins, such as human superoxide (B77818) dismutase, demonstrating its broad applicability. nih.gov The ability to label proteins at defined positions without significantly perturbing their structure is a key advantage of this technique over traditional, less specific labeling methods. nih.govmdpi.com
Table 1: Research Findings on Site-Specific Incorporation of Dansylalanine in Human Ferroportin This table is interactive. You can sort and filter the data.
| Mutant | Position | Predicted Environment Change | Observed Fluorescence Change upon Metal Titration | Interpretation | Reference |
|---|---|---|---|---|---|
| V46DA | Transmembrane Helix 1 | Major | Increased fluorescence and blue-shift | Metal-induced conformational transition | nih.govmdpi.com |
| Y54DA | Extracellular Loop 1 | Major | Fluorescence quenching and blue-shift | Shift from outward-open to occluded conformation | nih.govmdpi.com |
| V161DA | Transmembrane Helix 5 | Major | Fluorescence quenching and blue-shift | Shift from outward-open to occluded conformation | nih.govmdpi.com |
| Y331DA | Intracellular Loop 4 | Major | Fluorescence quenching and blue-shift | Shift from outward-open to occluded conformation | nih.govmdpi.com |
Fluorescent Probing of Biomolecular Interactions and Conformational Dynamics within Protein Systems
The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. mdpi.com In aqueous solutions, its fluorescence is relatively low, but it increases significantly in a more hydrophobic, nonpolar environment, often accompanied by a blue-shift in its emission maximum. nih.govmdpi.comthermofisher.com This property makes dansylalanine an excellent probe for studying dynamic changes in protein conformation and biomolecular interactions. nih.govmdpi.com
The environmentally sensitive fluorescence of dansylalanine can be used to monitor protein folding and unfolding. nih.govthermofisher.com As a protein folds, the dansylalanine incorporated within its sequence may become buried in the hydrophobic core, leading to an increase in fluorescence intensity and a blue-shift in the emission wavelength. thermofisher.com Conversely, as the protein unfolds, the dansylalanine becomes more exposed to the aqueous solvent, resulting in decreased fluorescence. nih.gov This principle was demonstrated in a study where dansylalanine was genetically incorporated into human superoxide dismutase to monitor its unfolding in the presence of guanidinium (B1211019) chloride. nih.gov The changes in fluorescence provided a direct measure of the protein's conformational state. nih.gov This method is analogous to the use of other environmentally sensitive dyes like 1,8-ANS, which are also used to detect partially folded intermediates, or "molten globules," during protein folding. thermofisher.com
Dansylalanine is a powerful tool for studying ligand-induced conformational changes in proteins such as receptors and enzymes. nih.gov By placing the fluorescent amino acid at or near a ligand-binding site, changes in the local environment upon ligand binding can be detected as changes in fluorescence. nih.govelifesciences.org For instance, in the study of human ferroportin, titration with cobalt (an iron mimetic) led to significant changes in the fluorescence of the incorporated dansylalanine, indicating metal-induced conformational transitions. mdpi.com Specifically, fluorescence quenching and blue-shifts were observed for several mutants, which was interpreted as a shift from an outward-open to an occluded conformation upon metal binding. mdpi.com This approach allows for the real-time monitoring of binding events and the associated structural rearrangements, providing valuable insights into the mechanisms of protein function. elifesciences.org
Table 2: Fluorescence Emission Maxima of Dansylalanine in Different Environments This table is interactive. You can sort and filter the data.
| Environment | Approximate Emission Maximum (λmax) | Fluorescence Intensity | Reference |
|---|---|---|---|
| Aqueous Solution | 550–570 nm | Low | mdpi.com |
| Hydrophobic Milieu | Significantly blue-shifted from aqueous solution | High | mdpi.com |
| Ferroportin V46DA | 470 nm | High | nih.govmdpi.com |
| Ferroportin Y54DA | 473 nm | High | nih.govmdpi.com |
| Ferroportin V161DA | 485 nm | Moderate | nih.govmdpi.com |
| Ferroportin Y331DA | 489 nm | Moderate | nih.govmdpi.com |
The inherent fluorescence of dansylalanine allows for the visualization of protein localization and trafficking within cells. nih.govnih.gov By genetically encoding dansylalanine into a protein of interest, its subcellular location and movement can be tracked using fluorescence microscopy. nih.gov This provides a powerful alternative to the use of larger fluorescent protein tags (like GFP), as the small size of dansylalanine is less likely to interfere with the natural function and localization of the target protein. nih.gov While chemical fixation methods are often required for high-resolution imaging, which can sometimes introduce artifacts, live-cell imaging with fluorescently labeled proteins offers invaluable insights into dynamic cellular processes. nih.govnih.gov The ability to precisely label a protein with a small, fluorescent amino acid like dansylalanine is a significant advantage for studying protein dynamics in their native cellular context. nih.gov
Utilization in Enzyme Activity Assays and Reaction Pathway Investigations
Dansyl-L-alanine cyclohexylammonium salt serves as a valuable tool in biochemistry and molecular biology, primarily owing to the fluorescent properties of its dansyl group. This fluorophore allows for sensitive detection and quantification, making the compound particularly useful in the development of enzyme activity assays and for probing the intricacies of reaction pathways. Its application hinges on the principle that the fluorescence emission of the dansyl group is highly sensitive to its local environment, a characteristic that can be exploited to monitor enzyme-catalyzed reactions and conformational changes in proteins.
The core utility of Dansyl-L-alanine in this context is as a fluorescent probe or a labeled substrate. sigmaaldrich.comscbt.com When incorporated into enzymatic assays, changes in the fluorescence signal—such as intensity, quantum yield, or emission wavelength—can be directly correlated with the rate of an enzymatic reaction. This provides a continuous and real-time method for determining enzyme kinetics, a significant advantage over discontinuous assays that require stopping the reaction at various time points.
In reaction pathway investigations, Dansyl-L-alanine can be incorporated into a protein, often through techniques like genetic code expansion, to act as a reporter on its local environment. mdpi.com As a protein undergoes conformational changes during a reaction cycle, the environment surrounding the dansyl-labeled alanine (B10760859) residue alters, leading to a detectable change in its fluorescence. This approach provides insights into the dynamic structural transitions that are fundamental to many biological processes. mdpi.com
Enzyme Activity Assays
Fluorogenic assays utilizing dansylated compounds are designed to measure the activity of a wide range of enzymes. While direct examples specifically using Dansyl-L-alanine cyclohexylammonium salt in high-throughput screening are not extensively documented in publicly available research, the principles are well-established through the use of similar dansylated molecules. For instance, assays have been developed for transglutaminases using monodansylcadaverine, where the incorporation of the fluorescent amine into a protein substrate leads to a measurable increase in fluorescence. researchgate.net A similar assay could theoretically be designed for an enzyme that recognizes L-alanine as a substrate.
A hypothetical assay for an "L-alanine-X ligase" could be constructed where Dansyl-L-alanine is one of the substrates. The enzymatic ligation of Dansyl-L-alanine to a second substrate would result in a product with altered fluorescent properties. The progress of the reaction can be monitored by measuring the change in fluorescence over time.
Table 1: Hypothetical Kinetic Data for L-alanine-X Ligase using a Dansyl-L-alanine-based Assay
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 5 | 50.2 |
| 10 | 85.1 |
| 20 | 120.5 |
| 40 | 155.3 |
| 80 | 175.8 |
| 160 | 185.4 |
| RFU = Relative Fluorescence Units. Data is hypothetical to illustrate the application. |
This type of continuous assay allows for the straightforward determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which are crucial for characterizing enzyme function and for screening potential inhibitors.
Probing Reaction Pathways and Conformational Changes
A more sophisticated application of Dansyl-L-alanine is its site-specific incorporation into a protein to study the mechanism of action. This has been demonstrated in the study of transporters like ferroportin, where dansylalanine was genetically incorporated at specific sites predicted to undergo conformational changes. mdpi.com The fluorescence of the dansyl group is sensitive to the polarity of its environment; a blue shift (a shift to a shorter wavelength) in the emission maximum typically indicates a movement to a more hydrophobic environment, which is often associated with the protein's interior or a conformational change that shields the probe from the aqueous solvent. mdpi.com
In a study on human ferroportin, dansylalanine was introduced at various positions. mdpi.com The binding of a substrate analog, cobalt, induced changes in the fluorescence of the incorporated probe. These changes were interpreted as shifts in the conformational equilibrium of the transporter, providing evidence for the "alternating access mechanism" of ion transport. mdpi.com
Table 2: Fluorescence Emission Changes of Dansylalanine-labeled Ferroportin Mutants Upon Cobalt Titration
| Mutant | Initial λ_max (nm) | λ_max with Co²⁺ (nm) | Change in Fluorescence Intensity | Interpretation |
| V46DA | 555 | 545 | Increase | Metal-induced conformational transition |
| Y54DA | 548 | 540 | Quenching | Shift to an occluded conformation |
| V161DA | 550 | 542 | Quenching | Shift to an occluded conformation |
| Y331DA | 552 | 543 | Quenching | Shift to an occluded conformation |
| Data derived from research on ferroportin to illustrate the application. mdpi.com |
This methodology allows researchers to infer dynamic structural changes in real-time as the protein proceeds through its catalytic or transport cycle. The site-specific nature of the probe provides localized information, enabling the mapping of which parts of the protein are involved in specific steps of the reaction pathway. This level of detail is often difficult to obtain using other structural biology techniques that provide more static pictures of a protein's conformation.
Computational and Theoretical Investigations Complementing Experimental Research
Molecular Dynamics (MD) Simulations for Chiral Recognition Mechanisms
Molecular dynamics (MD) simulations have become instrumental in investigating the chiral separation mechanisms of dansylated amino acids. scirp.org These computational methods model the physical movements of atoms and molecules over time, providing a dynamic view of the interactions between a chiral analyte, like Dansyl-L-alanine, and a chiral selector. Such simulations are particularly valuable where experimental techniques like NOESY NMR are inconclusive due to issues such as spectral overlap. scirp.orgresearchgate.net
For instance, in a study of dansylated amino acids with poly(SULV), three potential binding pockets were identified. researchgate.net The binding free energy and percent occupancy were calculated for both L- and D-enantiomers across these sites. As a representative example, the findings for Dansyl-Norleucine showed that the L-enantiomer had a significantly more favorable binding free energy in its preferred pocket compared to the D-enantiomer, which aligns with experimental observations from micellar electrokinetic chromatography (MEKC) where L-enantiomers bind more strongly. nih.govnsf.gov Dansyl-(L)-Norleucine demonstrated a strong preference for one pocket, occupying it over 95% of the simulation time, while its binding to the other two pockets was found to be negligible. nih.gov
Table 1: Binding Free Energy and Pocket Occupancy for Dansyl-Norleucine Enantiomers with Poly(SULV) Chiral Selector Data derived from MD simulations as an illustrative example of the methodology.
| Enantiomer | Binding Pocket | Binding Free Energy (kJ·mol⁻¹) | Percent Occupancy (%) |
| Dansyl-(L)-Norleucine | 1 | -22.1763 | 95.17 |
| 2 | -13.6191 | 3.07 | |
| 3 | -12.2257 | 1.76 | |
| Dansyl-(D)-Norleucine | 1 | -15.9457 | Not specified |
| 2 | Not specified | Not specified | |
| 3 | Not specified | Not specified |
Source: Garcia, M., et al. (2021) nih.gov
Beyond identifying where and how strongly the enantiomers bind, MD simulations elucidate the specific molecular interactions that govern chiral recognition. nih.gov The primary mechanism for enantiomeric selectivity is often differences in the formation and stability of intermolecular hydrogen bonds. nih.gov
By analyzing the simulation trajectories, researchers can identify the key hydrogen bonds between the dansyl amino acid and the chiral selector. For example, simulations revealed that Dansyl-(L)-Norleucine formed five distinct intermolecular hydrogen bonds with the poly(SULV) selector, whereas its D-enantiomer formed only one. scirp.orgnsf.gov This significant difference in hydrogen bonding capability directly contributes to the stronger binding interaction and more negative binding free energy observed for the L-enantiomer, providing a clear molecular-level explanation for the experimentally observed chiral separation. scirp.orgnsf.gov
Quantum Chemical Calculations for Spectroscopic Property Prediction and Interpretation
Quantum chemical (QC) calculations offer a route to understanding and predicting the intrinsic properties of molecules like Dansyl-L-alanine based on the principles of quantum mechanics. nih.gov These methods are used to calculate molecular structures, energies, and various spectroscopic properties, providing a theoretical foundation for interpreting experimental data. researchgate.net
The characteristic fluorescence of the dansyl group is central to its use as a labeling agent. Quantum chemical methods can model the electronic structure of Dansyl-L-alanine to predict its spectroscopic behavior. By calculating the energies of the ground and excited states, it is possible to predict the wavelengths of absorption and emission (fluorescence). nih.gov
Visible and ultraviolet (UV) spectroscopy involve electronic excitations, which require a quantum chemical description of the molecule's excited states. nih.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the electronic transitions. For Dansyl-L-alanine, these calculations would model the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which corresponds to the main absorption band. Subsequent relaxation from the excited state back to the ground state would be modeled to predict the fluorescence emission spectrum. These theoretical spectra can then be compared with experimental results to confirm assignments and understand the nature of the electronic transitions involved.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Developing Dansyl Derivatives
QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. neovarsity.orgmeilerlab.org These approaches are essential for rationally designing new molecules with enhanced or optimized characteristics, such as improved enantiomeric selectivity. nih.gov
The general workflow for developing a QSAR model involves several key steps:
Data Curation: Assembling a dataset of molecules with known properties or activities. neovarsity.org
Descriptor Calculation: Calculating numerical values (molecular descriptors) that represent the physicochemical and structural features of the molecules. meilerlab.org For 2D-QSAR, these descriptors are independent of the molecular conformation. mdpi.com
Variable Selection: Identifying the most relevant descriptors that correlate with the property of interest. neovarsity.org
Model Building: Using statistical or machine learning methods to create a mathematical model that links the selected descriptors to the observed activity. nih.gov
Validation: Rigorously testing the model's predictive power using both internal and external datasets. neovarsity.org
In the context of chiral separations, a specialized form of QSAR known as Quantitative Structure-Enantioselective Retention Relationship (QSERR) can be developed. nih.gov A QSERR model could be built to predict the chiral selectivity of various dansyl derivatives with different chiral selectors. By combining experimental data from techniques like MEKC with insights from MD simulations, a predictive model can be constructed. nih.gov This model would enable the in silico screening of large libraries of potential new dansyl derivatives, prioritizing the synthesis and testing of only those candidates predicted to have the highest chiral recognition capabilities, thereby accelerating the development of improved chiral analysis methods. nih.gov
Future Directions and Emerging Research Avenues for Dansyl L Alanine Cyclohexylammonium Salt
Development of Next-Generation Dansyl-Based Fluorescent Probes with Enhanced Properties
The core of Dansyl-L-alanine cyclohexylammonium salt's function is its fluorescent dansyl moiety. wikipedia.orgwikipedia.org Future research is focused on creating next-generation probes by chemically modifying the dansyl structure to enhance its optical and functional properties. The goal is to develop probes with superior brightness, photostability, and environmental sensitivity, and with novel "turn-on" or ratiometric sensing capabilities.
Key areas of development include:
Modulation of Photophysical Properties: Research is directed towards synthesizing dansyl derivatives with higher fluorescence quantum yields and larger Stokes shifts to improve signal-to-noise ratios in complex biological samples. wikipedia.org Strategies may involve introducing electron-donating or -withdrawing groups to the naphthalene (B1677914) ring to fine-tune the electronic properties and thus the fluorescence characteristics.
"Turn-On" Mechanisms: A significant trend is the design of "smart" probes that are non-fluorescent or weakly fluorescent ("off" state) and become highly fluorescent ("on" state) only upon interaction with a specific target. rsc.orgrsc.org This can be achieved by incorporating a quenching moiety that is removed or altered upon reaction with an analyte, such as cysteine, which can trigger a fluorescence turn-on response with a significant enhancement of intensity. rsc.orgresearchgate.net
Enhanced Selectivity and Sensitivity: Future probes will be designed with more sophisticated recognition units to achieve higher selectivity for specific ions, metabolites, or protein post-translational modifications. For instance, a dansyl-based probe was developed that showed high selectivity for mercury (II) ions by incorporating a specific binding moiety. mdpi.com Similarly, probes have been designed for the selective detection of cysteine over other biothiols like homocysteine and glutathione. researchgate.net
| Probe Design Strategy | Targeted Enhancement | Potential Application |
| Structural Modification of Naphthalene Ring | Increased quantum yield, photostability, and tuned emission wavelengths. | Brighter, more stable labels for long-term cell imaging. |
| Introduction of Quenching Groups (e.g., cyanopyranyl) | "On-Off" fluorescence behavior upon binding to a target. rsc.org | Highly specific detection of proteins or other biomolecules with low background signal. rsc.org |
| Pendant Recognition Moieties | High selectivity for specific analytes (e.g., metal ions, thiols). mdpi.comnih.gov | Sensitive and selective detection of biomarkers in biological fluids. |
| Peptide Conjugation (e.g., triarginine) | "Turn-on" fluorescence upon binding to specific lipids like gangliosides. nih.govacs.org | Imaging of specific components within cell membranes and lipid rafts. nih.govacs.org |
Integration into Advanced Multi-Omics Analytical Platforms
The dansylation reaction, which attaches a dansyl group to primary and secondary amines, is a classic technique for enhancing the detection of amino acids and peptides. wikipedia.orgmedchemexpress.com Future work will see the expanded use of Dansyl-L-alanine cyclohexylammonium salt and related compounds in advanced multi-omics platforms, such as metabolomics and proteomics.
Dansyl chloride is already used for derivatization in liquid chromatography-mass spectrometry (LC-MS) to improve ionization efficiency and enable sensitive quantification of the amine- and phenol-containing sub-metabolome. The unique properties of Dansyl-L-alanine cyclohexylammonium salt could allow it to serve as an ideal internal standard in such analyses due to its structural similarity to the derivatized analytes.
Furthermore, the ability to incorporate unnatural amino acids like dansylalanine into proteins using mutated aminoacyl-tRNA synthetases opens up new avenues in proteomics. sigmaaldrich.comkrackeler.com This allows for the site-specific introduction of a fluorescent probe into a protein of interest, enabling studies of protein structure, dynamics, and interactions under native conditions using techniques like fluorescence resonance energy transfer (FRET). wikipedia.orgmdpi.com
Applications in Advanced Chemical Sensing and Biosensing Architectures
The sensitivity of the dansyl fluorophore's emission spectrum to the polarity of its local environment makes it an excellent reporter for molecular binding events. wikipedia.orgwikipedia.org This property is being harnessed to create advanced chemical sensors and biosensors.
Future research will focus on immobilizing Dansyl-L-alanine cyclohexylammonium salt or its derivatives onto solid supports, such as nanoparticles or polymer films, to create robust and reusable sensing platforms. For example, dansyl-based probes have been used for the detection of protons and metal ions in polymer networks. nih.gov The development of sensors based on a "d-PeT" (destruction-induced photoinduced electron transfer) switching mechanism is a promising strategy for creating highly selective "turn-on" fluorescent probes for analytes like cysteine. rsc.orgresearchgate.net These architectures could be integrated into microfluidic devices for high-throughput screening or into portable diagnostic tools.
Exploration in New Frontiers of Synthetic Chemistry and Chemical Biology
Dansyl-L-alanine cyclohexylammonium salt serves as a valuable chiral building block for the synthesis of more complex molecules. Its pre-installed fluorescent tag allows for the straightforward tracking and characterization of reaction products.
Recent research has shown that dansyl derivatives can be synthesized to act as pro-fluorescent free radical precursors. nih.gov Oxidation of these compounds can generate free radicals, a process that simultaneously quenches their fluorescence, offering a novel method to study free radical chemistry. nih.gov The synthesis of dansyl derivatives of molecules like methoxyamine and 1,1-diphenylhydrazine (B1198277) has led to new compounds that generate free radicals upon oxidation. nih.govmdpi.com
In chemical biology, the site-specific incorporation of dansylalanine into proteins is a powerful tool for probing biological systems. sigmaaldrich.com This technique can be used to investigate protein folding, conformational changes, and ligand binding in real-time. mdpi.com For instance, a fluorescent probe based on a dansyl triarginine peptide was developed for "turn-on" imaging of gangliosides on liposome (B1194612) membranes, providing a new tool for studying cell membrane biology. nih.govacs.org
Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Insight
The combination of experimental techniques with computational chemistry offers a powerful paradigm for understanding and predicting the behavior of dansyl-based compounds. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are becoming indispensable tools for elucidating the mechanisms behind molecular recognition and fluorescence phenomena.
Studies have successfully used MD simulations to investigate the chiral recognition mechanisms of dansyl amino acids with molecular micelles. nih.govnih.gov These computational approaches can calculate binding free energies and identify key intermolecular interactions, such as hydrogen bonds, that govern the separation of enantiomers in experimental techniques like micellar electrokinetic chromatography (MEKC). nih.govnih.gov For example, simulations have shown that the L-enantiomers of dansyl amino acids exhibit stronger binding interactions with certain chiral selectors compared to their D-enantiomer counterparts, which is consistent with experimental observations. nih.govnih.gov
Future research will increasingly rely on this synergy. Computational screening could be used to design next-generation dansyl probes with optimized properties before their synthesis, saving significant time and resources. escholarship.org Combining experimental data from fluorescence spectroscopy with computational models can provide a detailed picture of the excited-state dynamics and the factors influencing fluorescence quenching or enhancement, leading to the rational design of more effective sensors and probes. mdpi.comescholarship.org
| Computational Method | Application to Dansyl Derivatives | Experimental Correlation |
| Molecular Dynamics (MD) Simulation | Elucidating chiral recognition mechanisms; calculating binding free energies. nih.govnih.gov | Micellar Electrokinetic Chromatography (MEKC) enantioseparation data. nih.govnih.gov |
| Density Functional Theory (DFT) | Predicting one-electron oxidation potentials; analyzing electronic transitions. escholarship.org | Correlating with reaction outcomes (e.g., Baeyer-Mills reaction); interpreting UV-Vis absorption spectra. escholarship.org |
| Semi-empirical Methods (e.g., AM1) | Initial structure generation for more complex computational analysis. mdpi.com | Provides starting geometries for refinement against experimental data (e.g., X-ray crystallography). |
Q & A
Basic: What are the primary applications of the cyclohexylammonium counterion in amino acid derivatives like Dansyl-L-alanine cyclohexylammonium salt?
The cyclohexylammonium (CHA) counterion enhances solubility in organic solvents and stabilizes the zwitterionic form of amino acids, facilitating crystallization for structural studies. CHA salts are preferred in X-ray crystallography due to their ability to form well-ordered crystals, as observed in similar compounds like Boc-protected amino acid salts . Methodologically, CHA is introduced during salt metathesis reactions, where the free acid form of Dansyl-L-alanine is treated with cyclohexylamine in a polar solvent (e.g., methanol), followed by controlled evaporation to promote crystallization.
Basic: How can researchers validate the purity and structural integrity of Dansyl-L-alanine cyclohexylammonium salt?
Key techniques include:
- NMR Spectroscopy : Analyze the and spectra for dansyl group signals (e.g., aromatic protons at δ 8.1–8.5 ppm) and CHA methylene resonances (δ 1.0–2.0 ppm). Compare with literature data for analogous salts .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]) at m/z 436.6 (calculated for ) and assess salt dissociation patterns .
- Elemental Analysis : Verify C, H, and N percentages within ±0.4% of theoretical values to rule out hydrate or solvent impurities.
Advanced: How does solvent polarity affect the fluorescence properties of the dansyl moiety, and how can this be leveraged in protein-binding assays?
The dansyl group exhibits solvatochromism, with fluorescence quantum yield inversely correlated to solvent polarity. In apolar environments (e.g., protein binding pockets), emission intensity increases. To quantify this:
Prepare a calibration curve using the compound in solvents of varying polarity (e.g., dioxane to water).
Measure emission spectra ( nm, nm).
Use Stern-Volmer analysis to resolve dynamic quenching effects in protein-ligand interactions .
Contradictions in binding data may arise from competing quenching mechanisms (e.g., tryptophan proximity), requiring time-resolved fluorescence to disentangle static vs. dynamic contributions.
Advanced: What crystallographic challenges arise when resolving the structure of Dansyl-L-alanine cyclohexylammonium salt, and how can SHELX software address them?
The dansyl group’s flexibility and CHA disorder can lead to poor electron density maps. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in CHA salts .
- Restraints : Apply geometric restraints to the dansyl group’s sulfonamide moiety while allowing CHA conformers to refine freely.
- High-Resolution Data : Collect data at <1.0 Å resolution to mitigate phase errors. Cross-validate with DFT-optimized molecular geometries to resolve ambiguities.
Basic: What safety protocols are critical when handling Dansyl-L-alanine cyclohexylammonium salt in biochemical assays?
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact, as cyclohexylammonium salts can cause irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates during weighing.
- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal to protonate CHA and reduce environmental persistence.
Advanced: How can researchers reconcile discrepancies between solution-phase NMR and solid-state crystallographic data for this compound?
Discrepancies often arise from conformational flexibility in solution vs. rigid crystal packing. To address this:
Perform variable-temperature NMR to identify dynamic processes (e.g., CHA ring puckering).
Compare - NOESY contacts with crystallographic distances to validate dominant conformers.
Use molecular dynamics simulations (AMBER or GROMACS) to model solution behavior, parameterizing force fields with DFT-calculated partial charges .
Basic: What is the role of the dansyl group in studying enzyme-substrate interactions, and how does its photostability impact experimental design?
The dansyl group serves as a fluorescent probe for monitoring binding events via Förster resonance energy transfer (FRET) or anisotropy. However, prolonged UV exposure can cause photobleaching. Mitigation strategies include:
- Using low-intensity light sources or integrating fluorescence lifetime measurements.
- Adding antioxidants (e.g., ascorbic acid) to quenching buffers to reduce radical-induced degradation .
Advanced: What analytical workflows are recommended for detecting degradation products of Dansyl-L-alanine cyclohexylammonium salt during long-term storage?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Monitor for peaks corresponding to dansyl acid () or free cyclohexylamine.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
